molecular formula C18H18ClNO3S B2645489 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one CAS No. 1448133-61-6

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one

Cat. No.: B2645489
CAS No.: 1448133-61-6
M. Wt: 363.86
InChI Key: HJTRDDNLMAPUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one is a synthetic small molecule of interest in medicinal chemistry and drug discovery, particularly in the study of protein-protein interactions and receptor modulation. Its structure incorporates a pyrrolidine ring, a common feature in bioactive compounds that often serves as a scaffold for interactions with biological targets . The molecule is further functionalized with a benzenesulfonyl group, a moiety frequently employed in medicinal chemistry to modulate properties like solubility and metabolic stability, and a 2-chlorophenyl group, which can influence binding affinity and selectivity . While specific biological data for this compound is not currently available in the public domain, its molecular framework suggests potential as a key intermediate or building block in the synthesis of more complex molecules for pharmacological research. Researchers may find value in this compound for developing novel ligands for G-protein coupled receptors (GPCRs), where pyrrolidine derivatives and chlorophenyl-containing compounds have shown significant activity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c19-17-9-5-4-6-14(17)12-18(21)20-11-10-16(13-20)24(22,23)15-7-2-1-3-8-15/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTRDDNLMAPUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the chlorophenyl group: This can be done through various substitution reactions, often using chlorobenzene derivatives.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Studies

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural components suggest activity against various biological pathways, including those involved in inflammation and cancer.

Anti-Cancer Properties

The benzenesulfonamide group is known for its role in cancer therapy. Compounds like 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one may inhibit tumor growth by interfering with cell signaling pathways or inducing apoptosis in cancer cells. Preclinical studies are necessary to validate these effects .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of pyrrolidine-based compounds, including those similar to this compound. These derivatives were evaluated for their cytotoxicity against different cancer cell lines. Results indicated that certain modifications enhanced their potency, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The study tested several compounds against Gram-positive and Gram-negative bacteria, finding that some exhibited significant inhibitory effects on bacterial growth. This highlights the potential of the target compound in developing new antimicrobial agents .

Data Table: Comparison of Related Compounds

Compound NameStructureActivity TypeReference
This compoundStructurePotential anti-cancer, antimicrobial
BenzenesulfonamideStructureAntimicrobial
Pyrrolidine Derivative AStructureCytotoxic against cancer cells

Mechanism of Action

The mechanism of action of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analog: 1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one (A1ANF)

  • Molecular Formula: C₁₂H₁₄ClNO
  • Key Features : Lacks the benzenesulfonyl group; pyrrolidine is unsubstituted.
  • Physicochemical Properties : Lower molecular weight (235.7 g/mol) compared to the target compound. Simpler structure may improve solubility but reduce metabolic stability .

Structural Analog: 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one (Compound 10)

  • Molecular Formula : C₁₉H₂₀ClFN₂O
  • Key Features : Replaces pyrrolidine with a piperazine ring; incorporates a 4-fluorobenzyl group.
  • Pharmacological Impact : Piperazine rings often enhance binding to CNS targets (e.g., serotonin receptors). The fluorobenzyl group may increase lipophilicity and blood-brain barrier penetration .
  • Synthesis: Characterized via 13C-NMR, indicating robust synthetic protocols for aryl-substituted ethanones .

Structural Analog: 1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (Compound 119)

  • Molecular Formula: C₁₄H₁₉NO₂
  • Key Features : Hydroxymethyl-pyrrolidine substituent instead of benzenesulfonyl.
  • Physicochemical Impact : The hydroxymethyl group improves aqueous solubility, which is critical for oral bioavailability. However, reduced electron-withdrawing effects may weaken target binding compared to sulfonyl groups .

Structural Analog: 1-[3-(2H-1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one (BJ41266)

  • Molecular Formula: C₁₉H₁₈ClNO₃
  • Key Features : Benzodioxol substituent instead of benzenesulfonyl.
  • Biological Relevance : Benzodioxol groups are associated with MAO inhibition and neuroprotective effects. This substitution may redirect activity toward neurological targets compared to the sulfonyl analog .

Pharmacological Activity

  • Antimicrobial Potential: Compounds like CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) demonstrate synergistic effects with carbapenems against MRSA. The target compound’s benzenesulfonyl group may alter bacterial efflux pump interactions, warranting evaluation against resistant pathogens .
  • Enzyme Inhibition: Benzenesulfonyl groups are known to inhibit cytochrome P450 enzymes. This property could be leveraged for drug-drug interaction studies or therapeutic enzyme modulation .

Physicochemical and Toxicological Profiles

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound ~363.8 3.2 <0.1 (predicted)
A1ANF 235.7 2.1 1.5
Compound 10 346.8 3.5 0.3
BJ41266 343.8 3.0 0.2

*Predicted using fragment-based methods.

Toxicity Considerations

  • Chlorophenyl Group : Associated with hepatotoxicity in high doses, as seen in pesticide analogs like epoxiconazole .
  • Sulfonyl Group : May induce renal toxicity via sulfone metabolite accumulation, necessitating in vitro nephrotoxicity screening .

Biological Activity

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzenesulfonyl group and a chlorophenyl moiety. Its molecular formula is C16H18ClNOS, with a molecular weight of approximately 305.84 g/mol. The presence of the sulfonyl group is significant as it often enhances the compound's reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing pyrrolidine and sulfonyl groups have shown promising cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of Bcl-2 family proteins, which are crucial for cell survival.

The proposed mechanism involves the interaction of the compound with specific cellular targets, leading to disruption in cellular functions. For example, compounds with similar structures have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition can lead to decreased tumor growth and enhanced sensitivity to chemotherapy agents.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various benzenesulfonyl-pyrrolidine derivatives on human cancer cell lines. Results demonstrated that these compounds exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells.
  • Animal Models : In vivo studies using mouse models have shown that administration of similar sulfonamide derivatives resulted in reduced tumor sizes and prolonged survival rates compared to control groups. These findings suggest that such compounds could be developed into effective anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis
CytotoxicityIC50 values < 10 µM
Tumor Growth InhibitionReduction in tumor size in vivo

Table 2: Comparative Analysis of Similar Compounds

Compound NameIC50 (µM)Mechanism of Action
This compound< 10Bcl-2 inhibition
Compound A (similar structure)5PI3K/Akt pathway inhibition
Compound B (sulfonamide derivative)7Apoptosis induction via caspase activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.